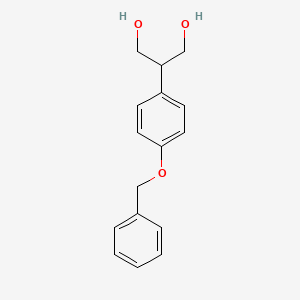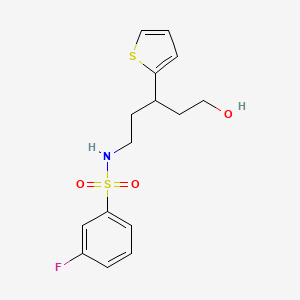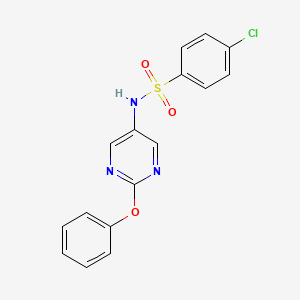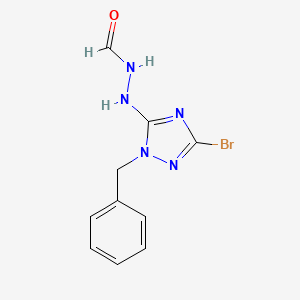
2-(4-(Benzyloxy)phenyl)propane-1,3-diol
説明
Synthesis Analysis
The synthesis of related compounds involves the creation of complex molecules with specific functional groups that can exhibit unique behaviors, such as ferroelectric liquid-crystal behavior in the case of (+)-4-(5-Alkyl-1,3-dioxan-2-yl)phenyl 4-(2-methylbutoxy)benzoates . The synthesis of these compounds is a multi-step process that requires careful control of reaction conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of compounds similar to "2-(4-(Benzyloxy)phenyl)propane-1,3-diol" has been characterized using techniques such as X-ray single crystal diffraction . These studies reveal the presence of intramolecular hydrogen bonds and the conformation of the molecules in the solid phase. For example, the crystal structure of 1-phenyl-3-benzoylamino-4-benzoylpyrazol-2-in-5-one shows NH-tautomerism stabilized by hydrogen bonding .
Chemical Reactions Analysis
The chemical reactions of related compounds can be complex and varied. For instance, the alcoholysis of 4-propenyl-1,3-dioxane leads to the formation of different reaction products without the detection of the diols themselves, indicating a bypass of the expected reaction path . This suggests that the reactivity of the compound "this compound" could also involve unexpected pathways or intermediates.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their molecular structure. The ESR studies of the 4-phenyl-1,3-dioxane anion provide information on the conformation and restricted rotation of the molecule, which can affect its physical properties such as solubility and melting point . Additionally, the mesomorphic behavior of certain synthesized compounds indicates their potential application in liquid crystal technology .
科学的研究の応用
Polymer Characterization and Curing
A difunctional 1,3-benzoxazine compound derived from bisphenol-A, aniline, and formaldehyde was synthesized and characterized using NMR spectroscopy. This study focused on the curing process of the benzoxazine, a related compound, indicating the potential of "2-(4-(Benzyloxy)phenyl)propane-1,3-diol" in developing advanced polymer materials with specific thermal and mechanical properties (Russell et al., 1998).
Advanced Optical Materials
Research on azo polymers for reversible optical storage revealed the synthesis of related compounds and their copolymerization, demonstrating the potential of using "this compound" derivatives in the development of materials with photoinducible birefringence. This could lead to applications in optical data storage and photonic devices (Meng et al., 1996).
Environmental Bioremediation
The role of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A, a compound structurally similar to "this compound," highlights the potential for enzymatic degradation of environmental pollutants. This research demonstrates the effectiveness of using laccase within a reverse micelle system to degrade hydrophobic phenolic pollutants, suggesting a pathway for mitigating the environmental impact of related compounds (Chhaya & Gupte, 2013).
Material Synthesis and Characterization
The hydrogenation of related dioxane compounds to produce 3-benzyloxy-2,2-dimethyl-propan-1-ol was studied, showcasing the chemical transformations possible with "this compound" and its derivatives. This research can inform the synthesis of novel compounds and materials with specific functionalities (Paczkowski & Hölderich, 1997).
Liquid-Crystalline Behavior
Studies on the thermal behavior of 3-phenyloxy substituted propane-1,2-diol derivatives have revealed their potential in forming thermotropic and lyotropic liquid-crystalline phases. This suggests that "this compound" could be used to design new liquid-crystalline materials with adjustable properties for displays and electronic devices (Tschierske et al., 1991).
作用機序
Target of Action
It is known that benzyloxy compounds often interact with enzymes and receptors in the body, influencing various biochemical processes .
Mode of Action
Benzyloxy compounds are known to undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
It is known that benzyloxy compounds can influence various biochemical processes, potentially affecting multiple pathways .
Pharmacokinetics
The compound’s metabolism and excretion would likely depend on its interactions with various enzymes in the body .
Result of Action
Given its potential interactions with enzymes and receptors, it could influence a variety of cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-(Benzyloxy)phenyl)propane-1,3-diol. For instance, the compound’s solubility in water and organic solvents like ethanol and acetone suggests that it could be affected by the polarity of its environment . Additionally, its stability under inert atmosphere and room temperature conditions indicates that it could be sensitive to oxygen and heat .
特性
IUPAC Name |
2-(4-phenylmethoxyphenyl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c17-10-15(11-18)14-6-8-16(9-7-14)19-12-13-4-2-1-3-5-13/h1-9,15,17-18H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZPRBDFDOSTDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2529235.png)
![1-[(2-chlorophenoxy)methyl]-4-nitro-1H-pyrazole](/img/structure/B2529236.png)


![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide](/img/structure/B2529241.png)
![N-[2-(2-phenyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2529242.png)




![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2529248.png)
![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2529250.png)

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5,8-difluoro-4(1H)-quinolinone](/img/structure/B2529254.png)